![molecular formula C16H11ClF3N3O B2699586 5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride CAS No. 848436-24-8](/img/structure/B2699586.png)
5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride
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Overview
Description
The compound “5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride” is a chemical compound that falls under the category of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a metal-, azide- and CF3-reagent free approach for the synthesis of 5-trifluoromethyl-1,2,3-triazoles via base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides has been developed . This method offers notable advantages such as readily available reagents, mild reaction conditions, a broad substrate scope, high efficiency, and promising synthetic utility .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring. The compound also contains a trifluoromethyl group (-CF3) and a carbonyl chloride group (-COCl) attached to the pyrazolo[1,5-a]pyrimidine core .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse, depending on the conditions and the reactants used. For instance, it has been reported that pyrazolo[1,5-a]pyrimidines can undergo various reactions with both nucleophilic and electrophilic reagents .Scientific Research Applications
- Pyrazolo[1,5-a]pyrimidines exhibit antimicrobial properties. Researchers have explored their potential as novel antibiotics or antifungal agents. The compound’s unique structure may interfere with microbial enzymes or cell membranes, making it a valuable target for drug development .
- Investigations into pyrazolo[1,5-a]pyrimidines have revealed their anti-proliferative effects against cancer cells. These compounds may inhibit specific kinases or interfere with cell cycle progression. Researchers are actively studying their role in cancer therapy .
- Some pyrazolo[1,5-a]pyrimidines, including zaleplon and indiplon, act as sedative agents. Additionally, ocinaplon has been identified as an anxiolytic agent. These compounds may modulate neurotransmitter receptors, providing relief from anxiety and pain .
- Pyrazolo[1,5-a]pyrimidines possess antioxidant properties, which could be harnessed for combating oxidative stress-related diseases. Their ability to scavenge free radicals makes them intriguing candidates for further investigation .
- Researchers have explored pyrazolo[1,5-a]pyrimidines as inhibitors of carboxylesterase enzymes and the translocator protein (TSPO). These targets are relevant in metabolic processes and neurodegenerative disorders .
- Certain pyrazolo[1,5-a]pyrimidines exhibit selectivity toward specific kinases. These compounds could play a role in targeted cancer therapies or other kinase-related diseases .
Antimicrobial Activity
Anticancer Potential
Antianxiety and Analgesic Properties
Antioxidant Activity
Carboxylesterase and Translocator Protein Inhibition
Selective Kinase Inhibition
Future Directions
The future directions in the research of this compound could involve exploring its potential biological activities, optimizing its synthesis, and studying its reaction mechanisms in more detail. Given the reported activities of similar compounds, it could be of interest in the field of medicinal chemistry .
properties
IUPAC Name |
5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3O/c1-8-3-4-10(5-9(8)2)11-6-13(16(18,19)20)23-14(21-11)7-12(22-23)15(17)24/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUSYGXAMNKCFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride |
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